(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Overview
Description
(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a benzothiazole core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Sulfonamide Formation: The N,N-diethylsulfamoyl group is introduced by reacting the intermediate with diethylamine and a sulfonyl chloride.
Final Coupling: The final step involves coupling the benzoyl and sulfonamide intermediates under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: Its biological activity makes it a candidate for drug discovery and development, particularly as an antimicrobial, anti-inflammatory, or anticancer agent.
Medicine: The compound’s potential therapeutic effects could be explored in preclinical and clinical studies for various diseases.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfonamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate: This compound has a similar structure but with an ethyl group instead of a methyl group.
2-Aminothiazole-4-carboxylate Schiff bases: These compounds share the benzothiazole core and have been studied for their antimicrobial and anti-inflammatory properties.
Uniqueness
(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the N,N-diethylsulfamoyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-5-24(6-2)31(27,28)16-10-7-14(8-11-16)19(25)22-21-23(3)17-12-9-15(20(26)29-4)13-18(17)30-21/h7-13H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPHCEZYINYLAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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